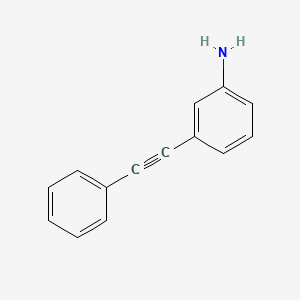

3-(Phenylethynyl)aniline

Descripción

Significance in Modern Organic Synthesis

The significance of 3-(Phenylethynyl)aniline in modern organic synthesis is multifaceted, primarily stemming from its utility as a versatile precursor for a wide array of more complex molecules. Its structural components allow for a variety of chemical transformations, making it a key intermediate in several synthetic pathways.

One of the primary applications of this compound is in the construction of heterocyclic compounds. For instance, it serves as a starting material in the synthesis of indole (B1671886) derivatives. tandfonline.com A method has been developed for the synthesis of 2-(phenyl)indole through the cyclization of 2-(phenylethynyl)aniline, showcasing the utility of this compound in creating important structural motifs found in many biologically active molecules. tandfonline.com Furthermore, derivatives of this compound are instrumental in synthesizing various heterocyclic systems. For example, 2-(phenylethynyl)aniline is used in rhodium-catalyzed reactions to produce indolo[3,2-c]quinolines or 3-(2-aminophenyl)quinolines. nih.gov

The compound is also a crucial component in multicomponent reactions, which are highly efficient processes that form complex products in a single step. An example is the three-component reaction involving 2-alkynylbenzaldehydes, aniline (B41778), and dialkyl phosphites, where derivatives of phenylethynyl aniline are utilized. mdpi.comnih.gov

Moreover, this compound and its isomers are employed as end-capping agents in the synthesis of high-performance polymers. Specifically, it has been used to create soluble polyimide oligomers with controlled molecular weights. researchgate.net The phenylethynyl group in these polymers undergoes thermal cross-linking at high temperatures (380–420°C), resulting in materials with excellent thermal stability and solvent resistance. researchgate.net

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. For example, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as potent Src kinase inhibitors for the treatment of triple-negative breast cancer. researchgate.net Additionally, N-aryl oxamic acid derivatives containing the phenylethynyl moiety have been developed as highly potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. nih.gov

The synthetic versatility of this compound is further highlighted by its use in Sonogashira coupling reactions. This palladium-copper catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is used to prepare various derivatives of this compound itself. nih.govbeilstein-journals.org

Table 1: Selected Applications of this compound and its Derivatives in Organic Synthesis

| Application Area | Specific Use | Reference |

| Heterocyclic Synthesis | Precursor for 2-(phenyl)indole derivatives. | tandfonline.com |

| Heterocyclic Synthesis | Starting material for indolo[3,2-c]quinolines. | nih.gov |

| Polymer Chemistry | End-capping agent for high-temperature polyimides. | researchgate.net |

| Medicinal Chemistry | Scaffold for Src kinase inhibitors. | researchgate.net |

| Medicinal Chemistry | Core structure for Mycobacterium tuberculosis protein tyrosine phosphatase B inhibitors. | nih.gov |

| Cross-Coupling Reactions | Substrate in Sonogashira coupling. | nih.govbeilstein-journals.org |

Role of Ethynyl (B1212043) and Aniline Moieties in Chemical Systems

The distinct chemical behavior and utility of this compound are direct consequences of the properties of its two key functional groups: the ethynyl group (–C≡CH) and the aniline moiety (–C₆H₄NH₂). wikipedia.orgwikipedia.org

The Ethynyl Moiety:

The ethynyl group is a highly versatile functional group in organic chemistry. wikipedia.org Its linear geometry and the presence of a carbon-carbon triple bond make it a rigid spacer, which can be used to control the spatial arrangement of other functional groups within a molecule. sci-hub.se This rigidity is particularly valuable in the design of materials with specific structural requirements.

The terminal alkyne of the ethynyl group is weakly acidic (pKa ≈ 25), allowing it to act as a proton donor in hydrogen bonding interactions. sci-hub.se This property is significant in supramolecular chemistry, where it can influence the packing of molecules in the solid state. acs.org The ethynyl group's π-system can also participate in donor-acceptor interactions, similar to a phenyl ring, making it a potential isostere for aromatic systems. sci-hub.se

From a reactivity standpoint, the ethynyl group is a hub for a variety of chemical transformations. It readily undergoes addition reactions, cycloadditions, and is a key participant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. nih.govsci-hub.se This reactivity makes it an invaluable tool for constructing complex molecular architectures. ontosight.ai In medicinal chemistry, the ethynyl group has been recognized as a privileged structural feature in drugs targeting a range of proteins. sci-hub.se

The Aniline Moiety:

Aniline is the simplest aromatic amine and serves as a foundational building block in industrial and fine chemical synthesis. wikipedia.org The amino group (–NH₂) attached to the phenyl ring makes the ring "electron-rich," thereby activating it towards electrophilic aromatic substitution reactions, primarily at the ortho and para positions. wikipedia.org This high reactivity allows for the straightforward introduction of various substituents onto the aromatic ring.

The aniline moiety is a cornerstone in the production of dyes, polymers (notably polyurethanes), and pharmaceuticals. wikipedia.orgfrontiersin.org For example, it is a precursor to indigo, the dye responsible for the color of blue jeans. wikipedia.org In medicinal chemistry, the aniline scaffold is present in a wide range of bioactive molecules and marketed drugs. frontiersin.orgbeilstein-journals.org

The amino group of aniline can also be diazotized to form a diazonium salt, which is a versatile intermediate that can undergo a wide range of nucleophilic substitution reactions, further expanding the synthetic utility of the aniline core. wikipedia.org The steric and electronic properties of the aniline moiety can be fine-tuned by introducing substituents on the aromatic ring, which is a common strategy in the design of ligands for catalysis and materials with specific electronic properties. rsc.org

Table 2: Properties and Roles of Ethynyl and Aniline Moieties

| Moiety | Key Properties | Roles in Chemical Systems |

| Ethynyl | Linear geometry, weak acidity, π-system. sci-hub.se | Rigid spacer, hydrogen bond donor, isostere for aromatic rings, reactive site for C-C bond formation. sci-hub.seacs.org |

| Aniline | Electron-rich aromatic ring, basic amino group. wikipedia.org | Building block for dyes and polymers, precursor for pharmaceuticals, platform for electrophilic substitution and diazotization reactions. wikipedia.orgfrontiersin.orgbeilstein-journals.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-phenylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKCJGOOHNNDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540613 | |

| Record name | 3-(Phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51624-44-3 | |

| Record name | 3-(Phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-phenylethynyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 3 Phenylethynyl Aniline

Cyclization Reactions and Heterocycle Formation

The strategic positioning of the amino and alkynyl groups in 3-(phenylethynyl)aniline allows for a variety of intramolecular cyclization pathways, leading to the formation of valuable indole (B1671886) derivatives and other heterocyclic systems. These transformations are often facilitated by transition metal catalysts, which activate the alkyne functionality towards nucleophilic attack by the aniline (B41778) nitrogen.

Gold-Catalyzed Cycloisomerization to Indole Derivatives

Gold catalysts have proven to be exceptionally effective in mediating the cycloisomerization of ortho-alkynylanilines. In the case of 2-(phenylethynyl)aniline, a close structural analog of the subject compound, gold catalysts such as sodium tetrachloroaurate(III) (NaAuCl4) efficiently catalyze its conversion to 2-phenylindole. This reaction proceeds smoothly in various solvents including ethanol, isopropanol, and diethyl ether at room temperature. nih.govmasterorganicchemistry.com

A significant advancement in this area is the development of a one-pot, sequential gold(III)- and gold(I)-catalyzed process for the synthesis of 2-substituted-3-alkynylindoles from unprotected o-alkynylanilines. nih.govmasterorganicchemistry.com This methodology first employs a Au(III) catalyst for the initial cyclization to the indole core, followed by the addition of a Au(I) catalyst and an alkynylating agent to introduce a substituent at the C3 position. nih.govmasterorganicchemistry.com This dual catalytic system allows for the direct synthesis of more complex indole structures under mild conditions and without the need for protecting groups on the aniline nitrogen. nih.govmasterorganicchemistry.com

| Catalyst System | Substrate | Product | Key Features |

| NaAuCl4 (Au(III)) | 2-(Phenylethynyl)aniline | 2-Phenylindole | Efficient cyclization at room temperature. |

| NaAuCl4 (Au(III)) then AuCl (Au(I)) + TIPS-EBX | o-Alkynylanilines | 2-Substituted-3-alkynylindoles | One-pot, sequential catalysis; mild conditions; no N-protection required. |

Copper(II)-Catalyzed Annulative Formylation to 3-Formyl Indoles

A novel and efficient method for the synthesis of 3-formyl indoles involves the copper(II)-catalyzed annulative formylation of o-alkynylanilines. beilstein-journals.orgresearchgate.netresearchgate.net This one-pot reaction utilizes dimethylformamide (DMF) as both the solvent and a source of the formyl group, in the presence of oxygen. beilstein-journals.orgresearchgate.netresearchgate.net The transformation proceeds through a cascade mechanism initiated by a 5-endo-dig cyclization of the o-alkynylaniline, followed by an in-situ formylation at the C3 position of the newly formed indole ring. beilstein-journals.orgresearchgate.net This method is notable for its broad substrate scope and tolerance of various functional groups, providing a direct route to valuable 3-formyl indole scaffolds. beilstein-journals.orgresearchgate.netresearchgate.net

| Catalyst | Reagents | Product | Reaction Type |

| Copper(II) | o-Alkynylaniline, Dimethylformamide (DMF), Oxygen | 3-Formyl Indole | Annulative Formylation |

Silver- and Gold-Catalyzed Oxidative Cyclization Pathways

The oxidative cyclization of unprotected 2-alkynylanilines can be directed towards different heterocyclic products by careful selection of the metal catalyst, with silver and gold exhibiting divergent reactivity. beilstein-archives.org When unprotected 2-alkynylanilines are treated with an oxidant such as Oxone®, the choice of a silver or gold catalyst leads to the formation of distinct products. Silver catalysis has been shown to favor the formation of benzisoxazole derivatives. beilstein-archives.orgresearchgate.net In contrast, gold catalysis under similar oxidative conditions can yield 4H-benzo[d] nih.govnih.govoxazin-4-one derivatives. beilstein-archives.org This catalyst-controlled divergent synthesis highlights the nuanced role of the metal in orchestrating the reaction pathway.

| Catalyst | Oxidant | Starting Material | Major Product Class |

| Silver (e.g., AgNO3) | Oxone® | Unprotected 2-alkynylanilines | Benzisoxazoles beilstein-archives.orgresearchgate.net |

| Gold (e.g., NaAuCl4·H2O) | Oxone® | Unprotected 2-alkynylanilines | 4H-benzo[d] nih.govnih.govoxazin-4-ones beilstein-archives.org |

Palladium(II)-Catalyzed Tandem Cycloannulative-Alkenylation

Palladium(II) catalysis enables a tandem cycloannulative-alkenylation of o-alkynylphenols and anilines with (E)-β-iodovinyl sulfones. nih.govrsc.org This process, catalyzed by palladium(II) acetate, involves an intramolecular cyclization of the o-alkynylaniline to form a palladated indole intermediate, which then undergoes a cross-coupling reaction with the vinyl iodide. nih.govrsc.org The result is the direct and stereoselective synthesis of vinyl sulfone-tethered indoles in good to high yields. nih.govrsc.org This methodology provides an efficient route to complex indoles functionalized at the 3-position with a vinyl sulfone moiety. nih.govrsc.org

| Catalyst | Reactants | Product | Key Transformation |

| Pd(OAc)2 | o-Alkynylaniline, (E)-β-Iodovinyl sulfone | 3-(Vinyl sulfonyl)indole | Tandem Cycloannulation-Vinylation |

Lewis Acid-Mediated Benzannulation/Friedel−Crafts Reactions

The application of traditional Lewis acid-mediated Friedel-Crafts reactions to anilines, including this compound, is generally challenging. The basic nitrogen atom of the aniline functionality readily coordinates with the Lewis acid catalyst. This acid-base interaction deactivates the catalyst and also converts the amino group into a strongly deactivating ammonium species, which hinders electrophilic aromatic substitution reactions. For this reason, direct Friedel-Crafts alkylation or acylation of anilines is often not feasible. While various strategies exist for the benzannulation of substituted anilines, specific examples involving the Lewis acid-mediated reaction of this compound are not prominently documented in the surveyed literature, likely due to the aforementioned catalyst deactivation issues.

Synthesis of 2-Substituted 3-Alkynyl Indoles

As an extension of the gold-catalyzed cyclization, a highly efficient one-pot synthesis of 2-substituted 3-alkynyl indoles has been developed. nih.govmasterorganicchemistry.com This procedure begins with the Au(III)-catalyzed cyclization of a 2-alkynylaniline to form the indole nucleus. Subsequently, a Au(I) catalyst is introduced along with an electrophilic alkynylating reagent, such as a benziodoxolone-based reagent (e.g., TIPS-EBX), to achieve a C3-selective direct alkynylation of the indole. nih.govmasterorganicchemistry.com This sequential catalytic approach is advantageous as it does not require the protection of the aniline nitrogen, proceeds under mild conditions, and tolerates a range of functional groups, offering a straightforward entry to these valuable indole derivatives. nih.govmasterorganicchemistry.com

| Step | Catalyst | Reagent | Transformation |

| 1. Cyclization | Au(III) (e.g., NaAuCl4) | 2-Alkynylaniline | Formation of 2-substituted indole |

| 2. Alkynylation | Au(I) (e.g., AuCl) | TIPS-EBX | C3-selective alkynylation |

Polymerization and Crosslinking Chemistry of this compound

The unique molecular architecture of this compound, featuring a reactive amine group and a thermally polymerizable ethynyl (B1212043) group, makes it a valuable monomer in the synthesis of high-performance thermosetting polymers. Its primary application lies in the formation of heat-resistant polyimide resins, where it plays a crucial role in controlling polymer chain length and facilitating the formation of a durable, crosslinked network upon thermal curing.

Function as Endcapping Agent in Polyimide Synthesis

In the synthesis of polyimides, this compound (PEA) serves as a reactive endcapping agent. nih.govnih.gov Polyimides are a class of high-performance polymers known for their exceptional thermal stability, but they can be difficult to process in their high molecular weight forms. libretexts.org To overcome this, shorter polymer chains, or oligomers, are synthesized and "capped" with a reactive group that can undergo a subsequent curing reaction. youtube.com The amine group on PEA reacts with the anhydride terminus of the growing polyimide oligomer, effectively terminating the chain growth. nih.gov This process introduces a phenylethynyl group at the end of the oligomer chain. nih.gov These terminal phenylethynyl groups remain largely unreactive during the initial imidization and processing stages but can be activated by heat later to form a crosslinked network. youtube.comacs.org This approach allows for the creation of processable, low-melt-viscosity oligomers that can be transformed into highly stable thermoset materials without the evolution of volatile byproducts. nih.gov

A key advantage of using this compound as an endcapper is the ability to precisely control the molecular weight of the resulting polyimide oligomers. nih.gov By adjusting the stoichiometric ratio of the dianhydride and diamine monomers to the amount of PEA, the average chain length of the oligomers can be predetermined. youtube.com This control over molecular weight is critical for tailoring the final properties of the cured polymer. youtube.com

Lower molecular weight oligomers, having a higher concentration of phenylethynyl end groups, lead to a higher crosslink density upon curing. youtube.com This typically results in a material with a higher glass transition temperature (Tg) and improved solvent resistance. youtube.com Conversely, higher molecular weight oligomers produce a lower crosslink density, which can lead to increased toughness and elongation at break. youtube.com Gel permeation chromatography (GPC) is commonly used to confirm that the molecular weight of the synthesized oligomers aligns with the calculated target molecular weight. nih.govnih.gov

Table 1: Effect of Calculated Molecular Weight on Properties of Cured Phenylethynyl-Terminated Polyimides

| Calculated Molecular Weight (Mn, g/mol ) | Cured Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 1250 | > Tg of 5000 Mn | 34.5 | 2.5 |

| 2500 | - | - | - |

| 5000 | 270 | 114.3 | 13.8 |

Data synthesized from multiple sources describing general trends in phenylethynyl-terminated imide (PETI) oligomers. youtube.com

The "ester-acid" route is a specific solution-based method for synthesizing polyimides that can be effectively used with this compound. nih.gov In this process, the dianhydride monomer is first reacted with an alcohol, such as methanol or ethanol, to form the more soluble and stable diester-diacid derivative. This derivative then reacts with the aromatic diamines and the PEA endcapping agent in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP). nih.gov

This "one-pot" procedure is advantageous because the ester-acid intermediates are less sensitive to hydrolysis than the parent dianhydrides, allowing for more reproducible results. nih.gov The reaction mixture is heated, often with an azeotroping agent like o-dichlorobenzene, to facilitate the removal of water and alcohol, driving the imidization reaction to completion. nih.gov This method reproducibly yields fully imidized, soluble polyimide oligomers endcapped with 3-phenylethynylaniline. nih.gov The resulting oligomers maintain good solubility in organic solvents prior to curing, which is beneficial for processing. nih.gov

Thermally Induced Crosslinking of Phenylethynyl Groups

The terminal phenylethynyl groups introduced by this compound are the key to the thermosetting nature of these polyimides. youtube.com Upon heating to elevated temperatures, typically between 350°C and 420°C, these groups undergo a complex, thermally induced polymerization reaction. nih.gov This curing process involves chain extension, branching, and crosslinking, transforming the processable oligomers into a rigid, pseudo-three-dimensional polymer network. nih.gov

A significant advantage of this curing chemistry is that it occurs without the generation of volatile byproducts, which is crucial for producing void-free composites and adhesive bonds. nih.gov The crosslinking reaction can be monitored using techniques like differential scanning calorimetry (DSC), which shows a characteristic exotherm corresponding to the reaction of the ethynyl groups. libretexts.orgnih.gov The resulting crosslinked network structure is responsible for the excellent thermal stability, high glass transition temperature (Tg), and superior solvent resistance of the final material. nih.gov The cured polyimides exhibit thermal stability at temperatures up to and beyond 370°C (700°F). nih.gov

Table 2: Typical Thermal Properties of a Polyimide Endcapped with 3-Phenylethynyl Aniline

| Property | Value |

|---|---|

| Curing Temperature Range | 380 - 420°C |

| Cured Glass Transition Temp. (Tg) | Comparable to high molecular weight linear analogs |

| 5% Weight Loss Temp. (TGA in air) | ~507°C |

Data synthesized from multiple sources. nih.govlibretexts.org

Integration into Phthalonitrile Systems for Curing Acceleration

This compound and related phenylethynyl-terminated compounds are also utilized in conjunction with other high-temperature thermosetting resin systems, such as phthalonitriles. Phthalonitrile resins are known for their exceptionally high thermal and oxidative stability but often require high curing temperatures and can have sluggish cure rates.

Formation of Organometallic Polymer Scaffolds

Information on the specific use of this compound for the direct formation of organometallic polymer scaffolds is not available in the reviewed scientific literature.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(Phenylethynyl)aniline and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity and purity of this compound. The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

In the ¹³C NMR spectrum, the two carbons of the alkyne group are characteristic, typically resonating between δ 80 and 95 ppm. The aromatic carbons exhibit signals in the range of δ 110-150 ppm. The carbon atom attached to the nitrogen (C-NH₂) is shifted upfield due to the shielding effect of the nitrogen atom.

Table 1: Representative ¹H and ¹³C NMR Data for 4-(Phenylethynyl)aniline Note: This data is for the 4-isomer and is presented for illustrative purposes.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.5 - 7.3 | Aromatic protons (phenyl group) |

| ¹H | ~7.3 - 6.6 | Aromatic protons (aniline ring) |

| ¹H | Broad signal | -NH₂ protons |

| ¹³C | ~146 | C-NH₂ |

| ¹³C | ~132 - 114 | Aromatic CH |

| ¹³C | ~123 | Quaternary aromatic C |

| ¹³C | ~112 | Quaternary aromatic C |

| ¹³C | ~90, ~88 | Alkyne carbons (C≡C) |

Phosphorus-31 (³¹P) NMR for Phosphorus-Containing Derivatives

³¹P NMR spectroscopy is a powerful technique specifically used for the characterization of organophosphorus compounds. For derivatives of this compound that incorporate a phosphorus atom, ³¹P NMR is essential for confirming structure and purity. The natural abundance and spin of ½ of the ³¹P nucleus make it a relatively easy nucleus to study by NMR.

The amino group of this compound can be functionalized to create various phosphorus-containing derivatives, such as phosphonamides or phosphoramidites. For instance, a reaction with a chlorophosphate would yield a phosphoramidate. The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.

Phosphine oxides derived from aniline (B41778) precursors typically show signals around δ 30-50 ppm.

α-Aminophosphonates , which can be synthesized via Kabachnik–Fields reaction from aniline, exhibit characteristic signals in the δ 20-25 ppm range.

Phosphoramidites show resonance signals at much lower field, typically around δ 150 ppm.

This high sensitivity allows for the clear differentiation between various classes of phosphorus derivatives of this compound.

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This method can be applied to this compound to confirm its monomeric state in solution and to estimate its size.

The DOSY experiment consists of a series of ¹H NMR spectra recorded with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient (D). Smaller molecules, like monomeric this compound, diffuse faster and their signals decay more slowly with increasing gradient strength, while larger species like oligomers or aggregates diffuse slower and their signals attenuate more rapidly.

The measured diffusion coefficient can be related to the hydrodynamic radius (Rh) of the molecule through the Stokes-Einstein equation. This allows for an estimation of the effective size of the molecule in a specific solvent. For a known molecular shape, the hydrodynamic radius can provide an estimate of the molar mass, confirming the compound's integrity and providing insights into intermolecular interactions.

NMR spectroscopy serves as a powerful tool for real-time, in-situ monitoring of chemical reactions involving this compound. This is particularly valuable for tracking the progress of polymerization or curing reactions where the molecule is used as a monomer or an end-capping agent. For instance, 3-phenylethynyl aniline has been utilized as a phenylethynyl end-capping agent in imide compounds to create high-performance thermosetting materials.

By acquiring NMR spectra at regular intervals during a reaction, one can observe the depletion of reactant signals and the concurrent appearance and growth of product signals. In the case of the polymerization of this compound, the disappearance of the characteristic signals for the aniline or ethynyl (B1212043) protons can be quantitatively monitored. This kinetic data is crucial for understanding reaction mechanisms, optimizing reaction conditions (temperature, catalyst concentration), and analyzing the cure cycle of thermosetting resins.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique fingerprint of the compound. For this compound, FTIR is used to confirm the presence of its key functional groups: the primary amine (-NH₂), the carbon-carbon triple bond (-C≡C-), and the aromatic rings.

The spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The C≡C triple bond stretch is expected to produce a weak to medium intensity band around 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium |

| 3100 - 3000 | C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within this compound. The molecule's structure, featuring a conjugated system of two phenyl rings linked by an ethynyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum, primarily due to π-π* transitions.

The position and intensity of these absorption maxima are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The interaction between the solute (this compound) and the solvent can alter the energy gap between the ground and excited electronic states. sciencepublishinggroup.comsciencepublishinggroup.com In non-polar solvents, the molecule exists in a less-perturbed state. As solvent polarity increases, the absorption bands may shift. For instance, in polar protic solvents, hydrogen bonding interactions with the aniline nitrogen can influence the electronic distribution and, consequently, the energy of the electronic transitions. researchgate.net

A shift to a longer wavelength (bathochromic or red shift) typically indicates that the excited state is more stabilized by the polar solvent than the ground state. Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) suggests the ground state is more stabilized. sciencepublishinggroup.com The analysis of these solvent-induced shifts provides valuable insight into the nature of the electronic transitions and the dipole moment changes upon excitation. researchgate.netmdpi.com

Table 1: Representative UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents Note: These values are illustrative, based on the expected behavior of similar aromatic amines and conjugated systems.

| Solvent | Polarity | Expected λmax (nm) | Type of Shift (Relative to Non-Polar) |

| Cyclohexane | Non-Polar | ~295 | Reference |

| Acetonitrile | Polar Aprotic | ~305 | Bathochromic |

| Methanol | Polar Protic | ~310 | Bathochromic |

Circular Dichroism (CD) for Solution Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical method for studying the structure of chiral molecules in solution. mdpi.com It measures the differential absorption of left and right circularly polarized light. mdpi.com The this compound monomer is an achiral molecule and, therefore, does not exhibit a CD signal on its own.

However, CD spectroscopy becomes an indispensable tool when this compound is incorporated as a chromophore into a larger, chiral macromolecular system, such as a polymer, peptide, or supramolecular assembly. nih.govnih.gov In such cases, the CD spectrum can provide critical information about the induced chirality and the secondary structure (e.g., helical or folded conformations) of the macromolecule in solution. mdpi.comresearchgate.net The electronic transitions of the phenylethynylaniline moiety can couple with the chiral environment, giving rise to distinct CD signals. The shape and intensity of these signals can be used to monitor conformational changes in response to external stimuli like temperature or the addition of other molecules. nih.gov

Mass Spectrometry and Chromatographic Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used for the accurate mass determination of molecules. For this compound, analysis is typically performed in positive ion mode. The basic nitrogen atom of the aniline group is readily protonated in the electrospray source, yielding a prominent protonated molecular ion [M+H]⁺. scirp.orgmdpi.com This allows for the unambiguous determination of the molecular weight.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the [M+H]⁺ ion, characteristic product ions are formed. The fragmentation patterns provide insights into the molecular structure. nih.gov Common fragmentation pathways for related compounds may include cleavage at the C-C triple bond or loss of small neutral molecules from the aromatic rings. mdpi.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com While not applicable to the this compound monomer itself, GPC is essential for characterizing polymers and oligomers synthesized using this compound, for instance, as a monomer or as an end-capping agent in polyimides. cambridge.org

The technique separates dissolved polymer molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute faster from the chromatography column, while smaller molecules elute later. shimadzu.com By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the retention time can be correlated to molecular weight. nsf.gov GPC analysis yields crucial data, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netkpi.ua

Table 2: Example GPC Data for a Polymer Derived from this compound

| Parameter | Value | Description |

| Mn ( g/mol ) | 18,500 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 38,850 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 2.1 | Polydispersity Index |

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. researchgate.net It is frequently employed to monitor the progress of chemical reactions involving this compound. epa.gov

In a typical application, a small aliquot of the reaction mixture is injected into the GC. The components are separated based on their boiling points and interactions with the stationary phase of the capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. nih.gov The mass spectrometer records the mass-to-charge ratio of the fragment ions, generating a unique mass spectrum for each component that acts as a chemical fingerprint. nih.govmdpi.com By comparing the retention times and mass spectra to those of authentic standards, one can identify and quantify the starting materials, intermediates, and final products, allowing for precise reaction monitoring and optimization. nih.gov

Table 3: Hypothetical GC/MS Data for Monitoring a Reaction Involving this compound

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Role in Reaction |

| Starting Material A | 5.8 | 77, 105, 152 | Reactant |

| This compound | 12.4 | 165, 192, 193 | Product |

| Reaction Intermediate | 9.2 | 115, 178, 205 | Intermediate |

| Byproduct B | 7.5 | 91, 118, 164 | Byproduct |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. For this compound and its derived polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. mdpi.com For polymers containing the this compound moiety, TGA is used to assess thermal stability. The output is a curve of mass versus temperature, from which key parameters like the onset of decomposition and the temperature of 5% mass loss (Td5%) are determined. nih.gov This data is critical for defining the upper service temperature of the material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. americanpharmaceuticalreview.com DSC can detect phase transitions such as the glass transition temperature (Tg) of amorphous polymers. For thermosetting polymers derived from this compound, DSC is also used to observe the exothermic curing reaction of the ethynyl groups, which typically occurs at high temperatures (e.g., 380-420°C) and leads to cross-linking of the polymer chains. cambridge.org

Table 4: Representative Thermal Properties of a Phenylethynyl-Terminated Polymer

| Technique | Parameter | Typical Value | Significance |

| DSC | Glass Transition Temp. (Tg) | 250 °C | Indicates transition from glassy to rubbery state |

| DSC | Curing Exotherm Peak | 400 °C | Temperature of maximum cross-linking reaction rate |

| TGA | 5% Mass Loss Temp. (Td5%) | 560 °C (in N₂) | Onset of significant thermal decomposition |

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Studies

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is widely used to study thermal transitions in polymers, such as the glass transition and curing reactions. tainstruments.com

Curing Kinetics: The curing of phenylethynyl-terminated materials involves complex, thermally initiated reactions where the ethynyl groups cross-link. acs.org This process is exothermic, and DSC can detect the heat released during the reaction. The resulting exotherm in a DSC scan provides valuable information about the curing process, including the onset temperature of the reaction, the peak temperature, and the total heat of reaction. By performing scans at different heating rates, kinetic parameters such as the activation energy of the curing reaction can be calculated to model the curing behavior. researchgate.net For phenylethynyl-terminated imide oligomers, the curing reaction leads to the formation of a highly cross-linked, thermally stable network. semanticscholar.org

Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical characteristic of the final cured polymer. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.comtainstruments.com This transition is observed as a step-like change in the heat capacity in the DSC thermogram. thermalsupport.com The Tg defines the upper service temperature of the material; above this temperature, the mechanical properties of the polymer change significantly. The high degree of cross-linking achieved by the polymerization of phenylethynyl groups typically results in a very high glass transition temperature in the final product. semanticscholar.org For instance, a cured phenylethynyl-terminated imide oligomer has been shown to exhibit a glass transition temperature as high as 410°C. semanticscholar.org

Table 1: Illustrative DSC Data for a Phenylethynyl-Terminated Resin System

| Parameter | Value | Description |

|---|---|---|

| Onset of Cure | ~350 °C | The temperature at which the curing exotherm begins. |

| Peak of Cure Exotherm | ~400 °C | The temperature of the maximum rate of the curing reaction. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is an analytical technique used to determine a material's thermal stability and its fraction of volatile components by measuring the change in mass as a function of temperature in a controlled atmosphere. eltra.com

The thermal stability of a polymer is a critical factor for its application in high-performance environments. TGA provides a decomposition profile, indicating the temperatures at which the material begins to degrade. A key metric derived from TGA is the temperature at which 5% weight loss occurs (Td5%), which is often considered the onset of significant thermal decomposition. nih.gov

For polymers derived from phenylethynyl-terminated monomers, TGA demonstrates their excellent thermal stability. Studies on phenylethynyl-terminated polyimides show a Td5% of 557 °C, indicating that the material is stable at very high temperatures. nih.gov The thermal stability can be further enhanced by the inclusion of additives; for example, the addition of neodymium oxide to a phenylethynyl-terminated polyimide increased the Td5% to 575 °C. nih.gov The atmosphere during the analysis is crucial, as an oxidative environment can lead to different decomposition mechanisms compared to an inert one. eltra.com Analysis of the evolved gases during decomposition can identify the byproducts of degradation, which for some systems under an oxygen atmosphere include CO₂, CO, and H₂O. nih.gov

Table 2: TGA Data for Phenylethynyl-Terminated Polyimide (PI) Systems

| Material | Td5% (Temperature at 5% Weight Loss) | Atmosphere |

|---|---|---|

| Pure PI Resin | 557 °C nih.gov | Air nih.gov |

Rheological Characterization

Rheology is the study of the flow and deformation of materials. tainstruments.com For thermosetting resins, rheological analysis is indispensable for understanding and controlling their processing characteristics, from initial flow properties to the development of a solid network during cure.

Parallel Plate Rheology for Flow Properties and Cure Monitoring

Parallel plate rheology is a common method used to measure the viscoelastic properties of materials. A sample is placed between two parallel plates, and the torque required to rotate one plate is measured, providing information on viscosity and modulus. nih.gov

Flow Properties and Processability: For resins used in manufacturing processes like resin transfer molding, the viscosity of the material is a critical parameter. semanticscholar.org When a thermosetting resin based on this compound is heated, its viscosity initially decreases, reaching a minimum value. tainstruments.com This region of minimum viscosity defines the processing window, where the resin has maximum fluidity, allowing it to wet and impregnate reinforcing fibers effectively. tainstruments.com

Cure Monitoring: As the temperature continues to increase or is held constant, the cross-linking reaction begins, causing a rapid and significant increase in the resin's viscosity. tainstruments.com Rheological measurements can precisely monitor this change. The "gel point" is a crucial milestone in the curing process, representing the transition from a liquid to a solid-like gel with an effectively infinite viscosity. tainstruments.com This point signifies the formation of a continuous polymer network throughout the material. Monitoring the evolution of viscosity and modulus provides a detailed profile of the cure reaction, which is essential for optimizing cure cycles and ensuring the final product's performance. acs.org

Table 3: Representative Rheological Profile During Cure of a Phenylethynyl-Terminated Resin

| Stage | Approximate Temperature | Complex Viscosity (η*) | Description |

|---|---|---|---|

| Initial Heating | 150 - 250 °C | Decreasing | The resin softens and flows as temperature increases. |

| Processing Window | 250 - 280 °C | Minimum | The point of lowest viscosity, ideal for processing and infusion. tainstruments.com |

| Onset of Cure | > 280 °C | Sharply Increasing | Cross-linking begins, building molecular weight and restricting flow. tainstruments.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Neodymium Oxide |

| Carbon Dioxide |

| Carbon Monoxide |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization of Ground States

The geometry optimization of a molecule's ground state involves finding the arrangement of its atoms in space that corresponds to the lowest possible energy. This is a standard procedure in computational chemistry to predict the most stable conformation of a molecule. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate key geometric parameters like bond lengths, bond angles, and dihedral angles. bhu.ac.inresearchgate.net

While general DFT methodologies for geometry optimization of aniline (B41778) derivatives are well-established researchgate.net, specific optimized geometric parameters (bond lengths and angles) for 3-(phenylethynyl)aniline have not been detailed in the available scientific literature. Such a study would typically produce a table of calculated values, which could then be compared with experimental data if available.

Table 1: Representative Data for DFT Geometry Optimization (Hypothetical) This table is a hypothetical representation of what would be generated from a DFT geometry optimization study, as specific data for this compound is not available in the provided search results.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

|---|---|---|---|---|

| Bond Length | C1 | C2 | e.g., 1.40 Å | |

| Bond Angle | C1 | C2 | C3 | e.g., 120.0° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the NMR shielding tensors, from which the chemical shifts can be derived. nih.govmodgraph.co.uk These predictions are invaluable for assigning experimental spectra and for the structural elucidation of molecules. nih.gov

Various DFT functionals and basis sets can be benchmarked to find the most accurate method for predicting both ¹H and ¹³C NMR chemical shifts by comparing the calculated values to experimental data. nih.govresearchgate.net However, specific studies detailing the theoretical prediction of NMR chemical shifts for this compound are not present in the currently available literature.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical) This table illustrates the type of data that would be generated from a computational NMR study. Specific predicted values for this compound are not available.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| H1 | Value | Value | Value |

| C1 | Value | Value | Value |

Analysis of Frontier Molecular Orbitals and Electronic Structure

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov

DFT calculations are routinely used to determine the energies of these orbitals and to visualize their spatial distribution. bhu.ac.in For aniline derivatives, these calculations help in understanding the electronic effects of different substituents. researchgate.net Although the methodology is standard, a specific analysis of the frontier molecular orbitals, including HOMO-LUMO energy values and their corresponding plots for this compound, is not available in the reviewed literature.

Table 3: Frontier Molecular Orbital Energies (Hypothetical) This table shows examples of parameters that would be calculated in an FMO analysis. Specific data for this compound could not be located.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Elucidation of Reaction Mechanisms and Catalytic Effects

DFT calculations serve as a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and calculating the energies of reactants, products, transition states, and intermediates. semanticscholar.org Such studies provide detailed insights into the favorability of different reaction pathways and the role of catalysts. For instance, DFT has been used to study the mechanism of chlorination of aniline semanticscholar.org and rhodium(III)-catalyzed reactions of aniline derivatives. researchgate.net

While this compound is used in the synthesis of various compounds, including polyimides cambridge.org and in multi-component reactions nih.govmdpi.com, specific DFT studies elucidating the detailed mechanisms of its reactions or the catalytic effects involved were not found in the available research.

Studies on Intramolecular Charge Transfer Properties

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This phenomenon is crucial for the development of materials with interesting optical and electronic properties. researchgate.net Computational studies, often using DFT, can investigate ICT by analyzing the changes in charge distribution between the ground and excited states and by examining the molecular electrostatic potential (MEP). nih.gov

While computational studies on the ICT properties of various aniline derivatives exist researchgate.net, specific research focused on the intramolecular charge transfer characteristics of this compound using DFT methods has not been reported in the available literature.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for calculating electronic absorption spectra (like UV-Vis), which provides information about the electronic transitions between molecular orbitals. researchgate.net By calculating the energies of various electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λ_max) that can be compared with experimental spectroscopic data. researchgate.net This method is also employed in studying properties related to excited states, such as fluorescence and intramolecular charge transfer. nih.govresearchgate.net

Despite its wide applicability for organic molecules, specific TD-DFT studies detailing the calculated electronic absorption spectra or investigating the excited-state properties of this compound are not found in the surveyed scientific literature.

Calculation of Excited State Properties and Absorption Spectra

For substituted aniline derivatives, computational studies have shown that the nature and position of substituents on the phenyl ring significantly influence the molecule's electronic structure and, consequently, its absorption spectra. For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima. In the case of this compound, the phenylethynyl group at the meta position is expected to influence the π-conjugated system of the aniline moiety. A TD-DFT calculation would typically predict the energies and intensities of π→π* transitions, which are characteristic of such aromatic compounds. However, without specific computational data for this compound, a quantitative description of its absorption spectrum and excited state properties remains speculative.

Computational Modeling of Supramolecular Structures

Estimation of Helical and Self-Assembled Architectures

There is a lack of specific computational modeling studies in the existing literature that focus on the self-assembly and potential formation of helical or other supramolecular architectures by this compound. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the spontaneous organization of molecules into larger, ordered structures. These simulations can provide atomistic-level insights into the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that drive the self-assembly process.

For molecules like this compound, the presence of the aniline group allows for hydrogen bonding interactions through the -NH2 moiety, while the extended aromatic system of the phenylethynyl group provides a basis for π-π stacking. The interplay of these interactions could potentially lead to the formation of various self-assembled structures, including one-dimensional stacks, sheets, or more complex helical arrangements. The specific geometry and electronic properties of the molecule, including its dipole moment and shape, would be critical in determining the preferred mode of assembly. Coarse-grained molecular dynamics (CG-MD) simulations can also be employed to study the larger-scale assembly behavior over longer timescales. However, in the absence of dedicated computational studies for this compound, any discussion of its self-assembly into helical or other defined architectures is purely hypothetical.

Applications in Materials Science and Polymer Chemistry

High-Performance Polymer Systems

3-(Phenylethynyl)aniline serves as a critical component in several classes of high-performance polymers, where its phenylethynyl group provides a latent crosslinking site. Upon thermal curing, this group undergoes complex reactions to form a highly crosslinked, thermally stable network.

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical properties, and chemical resistance, making them indispensable in the aerospace and electronics industries. The incorporation of this compound as an end-capping agent for polyimide oligomers has been a significant advancement in this field. This approach allows for the creation of processable, low-molecular-weight imide oligomers that can be cured at high temperatures to form highly crosslinked, void-free structures.

The phenylethynyl groups, upon heating, undergo a thermal polymerization without the evolution of volatile byproducts, which is a significant advantage over traditional condensation curing systems. This process results in polyimides with high glass transition temperatures (Tg) and excellent thermo-oxidative stability. For instance, imide oligomers end-capped with this compound have shown to produce cured resins with Tg values exceeding 300°C. These materials are utilized as matrix resins for advanced composites and high-temperature adhesives in aerospace applications, including on airframes and in gas turbine engines nih.gov. Research has demonstrated that polyimides functionalized with 3-phenylethynyl aniline (B41778) exhibit excellent thermal stability at temperatures as high as 700°F (approximately 371°C) when aged in air for extended periods researchgate.net.

Table 1: Properties of a Polyimide System End-Capped with this compound

| Property | Value | Reference |

|---|---|---|

| Curing Temperature | 380 - 420°C | researchgate.net |

| Glass Transition Temperature (Tg) | > 300°C | nih.gov |

| Thermal Stability (in air) | Stable up to 100 hours at 700°F | researchgate.net |

| Volatile Byproducts during Cure | None | nih.gov |

The use of this compound as an end-capping agent enables the synthesis of thermosetting oligomers with precisely controlled molecular weights. This control is crucial for achieving desirable processing characteristics, such as low melt viscosity and good flow, which are essential for manufacturing complex composite parts via techniques like resin transfer molding (RTM).

By adjusting the stoichiometry of the monomers and the this compound end-capper, imide oligomers with calculated number average molecular weights can be prepared. These oligomers possess a wide processing window between their softening point and the onset of the crosslinking reaction of the phenylethynyl groups, which typically occurs at temperatures above 350°C. The cured thermosets exhibit high glass transition temperatures and superior mechanical properties. For example, phenylethynyl-terminated imide oligomers have demonstrated tensile strengths in the range of 105.5-139.3 MPa and moduli between 2.8-3.2 GPa at room temperature, with good retention of these properties at elevated temperatures nih.gov.

Wholly aromatic polyamides are known for their high thermal stability and mechanical strength, but often suffer from poor processability due to their high melting points and limited solubility. While the introduction of flexible linkages or bulky side groups can improve processability, it can also compromise their desirable properties. Crosslinking offers a pathway to enhance the performance of polyamides.

The reactive phenylethynyl group on this compound makes it a potential candidate for inducing thermal crosslinking in polyamide systems. By incorporating this compound as a comonomer or an end-capper in polyamide synthesis, it is theoretically possible to create a thermally crosslinkable polyamide. Upon heating, the phenylethynyl groups could react to form a network structure, thereby enhancing the material's thermal stability, solvent resistance, and mechanical properties at elevated temperatures. However, specific detailed research findings on the synthesis and characterization of polyamides crosslinked with this compound are not extensively documented in the available literature. General studies on crosslinked polyamides often focus on methods like irradiation or the use of other crosslinking agents.

Phthalonitrile-based polymers are a class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, low water absorption, and inherent flame retardance. However, the polymerization of neat phthalonitrile resins can be sluggish. The incorporation of phenylethynyl groups, through compounds like this compound, can modify the curing behavior and enhance the processability of phthalonitrile resins.

Research has shown that imide compounds end-capped with both phthalonitrile and phenylethynyl groups exhibit a modified curing profile. The presence of the phenylethynyl group can accelerate the curing of the phthalonitrile (-C≡N) groups while also providing an additional crosslinking pathway. This dual-curing system can lead to a more controlled curing process with a wider processing window. The resulting highly crosslinked polymers demonstrate excellent thermal stability, making them promising candidates for advanced composites in aerospace and other high-temperature applications researchgate.net. The combination of these two reactive moieties offers a novel approach to designing high-performance thermosetting materials with tailored processability and properties researchgate.net.

Poly(phenylquinoxalines) (PPQs) are a family of high-temperature resistant polymers with excellent thermal and chemical stability. The introduction of reactive pendant groups along the polymer backbone is a strategy to enable crosslinking, thereby further enhancing their performance at elevated temperatures. This compound can be utilized to introduce phenylethynyl groups as pendant moieties on the PPQ backbone.

These pendant phenylethynyl groups can undergo thermal crosslinking at high temperatures, leading to the formation of a network structure. This crosslinking improves the solvent resistance and raises the glass transition temperature of the polymer, extending its service temperature range. This approach allows for the processing of the linear, soluble PPQ precursor, followed by a thermal cure to achieve the final, high-performance crosslinked material.

Conjugated Organic Materials and Optoelectronics

The phenylethynyl moiety in this compound is a conjugated system that can be exploited in the design of organic materials for optoelectronic applications. The rigid, planar structure of the phenylethynyl group facilitates π-electron delocalization, which is a key requirement for materials used in organic electronics.

Molecules containing the this compound structural unit, or its derivatives, have been investigated as building blocks for fluorophores, particularly for blue-emitting organic light-emitting diodes (OLEDs). The carbazole unit, when combined with the phenylethynyl group, has been shown to be an effective blue emitter. Molecular constructions based on the 3-(phenylethynyl)-9H-carbazole moiety have been developed that exhibit emission in the deep-blue to green-blue region in the solid state. The photophysical and electrochemical properties of these materials have enabled their use in the fabrication of blue OLEDs with simple device architectures that are compatible with solution-processing techniques nih.gov. The development of such materials is crucial for advancing low-cost, large-area fabrication of flat-panel displays and solid-state lighting.

Table 2: Summary of Applications and Key Properties

| Application Area | Polymer System | Role of this compound | Key Improved Properties |

|---|---|---|---|

| High-Performance Polymers | Polyimides | End-capper | High Tg, Thermo-oxidative stability, Processability |

| Thermosetting Oligomers | End-capper | Controlled molecular weight, Wide processing window | |

| Phthalonitrile Composites | Co-reactive end-capper | Modified curing behavior, Enhanced thermal stability | |

| Poly(phenylquinoxalines) | Pendant group precursor | Crosslinkability, Higher service temperature | |

| Optoelectronics | Conjugated Organic Materials | Building block for fluorophores | Blue emission, Solution processability for OLEDs |

Oligo(phenylene ethynylene) Derivatives in Molecular Films (Langmuir–Blodgett Films)

Oligo(phenylene ethynylene)s (OPEs) are rigid-rod conjugated molecules that have been extensively studied for their potential applications in molecular electronics and photonics. The amine group in this compound provides a handle for modifying the properties of OPEs and facilitating their assembly into highly ordered structures. One powerful technique for creating such ordered assemblies is the Langmuir-Blodgett (LB) method, which involves the transfer of a monomolecular layer of a substance from a liquid surface onto a solid substrate.

Amine-substituted OPE derivatives, for which this compound serves as a fundamental building block, can be designed to exhibit amphiphilic character, enabling the formation of stable Langmuir films at the air-water interface. The phenylethynyl backbone provides the necessary rigidity for molecular ordering, while the terminal aniline group can be used to modulate the intermolecular interactions and the affinity for the subphase.

The characterization of these films using techniques such as surface pressure-area isotherms and Brewster angle microscopy reveals the formation of distinct phases as the molecular layer is compressed. Upon transfer to a solid substrate, these OPE derivatives can form well-defined molecular films with a high degree of uniformity. Spectroscopic analysis of these LB films often shows a blue shift in the absorption spectra compared to the solution, which is indicative of the formation of H-aggregates, where the molecules are arranged in a parallel, face-to-face fashion. The ability to control the molecular organization in these films is crucial for the development of molecular-scale electronic devices where charge transport is highly dependent on the intermolecular arrangement.

Phenylethynyl-BODIPY Oligomers as Fluorescent Dyes

Boron-dipyrromethene (BODIPY) dyes are well-known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability. The incorporation of phenylethynyl units, derived from precursors like this compound, into the BODIPY core has been shown to be an effective strategy for tuning their optical properties.

The synthesis of phenylethynyl-BODIPY oligomers is often achieved through iterative Sonogashira coupling reactions. This synthetic approach allows for the precise control of the oligomer length and, consequently, the extent of π-conjugation. As the number of repeating phenylethynyl units increases, a systematic red-shift in both the absorption and emission maxima is observed. This tunability is highly desirable for applications in areas such as bioimaging, sensing, and light-emitting devices.

The introduction of solubilizing groups, such as decyl chains, is often necessary to counteract the decreased solubility that accompanies the extension of the conjugated system. The resulting oligomers are not only bright, red-emitting fluorophores but also possess a rigid, rod-like structure, which makes them interesting building blocks for the construction of more complex supramolecular assemblies and functional materials.

Table 1: Photophysical Properties of Phenylethynyl-BODIPY Oligomers

| Oligomer | Number of Repeating Units (n) | Absorption Max (nm) | Emission Max (nm) |

| Monomer | 1 | ~500 | ~520 |

| Dimer | 2 | ~550 | ~570 |

| Trimer | 3 | ~580 | ~600 |

| Tetramer | 4 | ~600 | ~620 |

Note: The exact absorption and emission maxima can vary depending on the specific substitution pattern and the solvent used.

Design of Materials for Light Harvesting

The development of artificial photosynthetic systems that can efficiently capture and convert solar energy is a major goal in materials science. Light-harvesting materials are designed to absorb light over a broad spectral range and funnel the excitation energy to a reaction center. The design of such materials often involves the use of chromophores with strong absorption in the visible region of the electromagnetic spectrum.

While direct and extensive research specifically detailing the use of this compound in light-harvesting materials is not widely documented in the provided search results, its structural features suggest its potential as a valuable component. The phenylethynyl group provides a rigid conjugated scaffold that can act as a molecular wire for energy transfer. The aniline moiety can serve as an electron-donating group, which is a common feature in push-pull chromophores used in light-harvesting applications. By coupling this compound to other chromophores or incorporating it into larger conjugated systems, it is possible to create molecules with tailored absorption properties and efficient energy transfer capabilities.

The general strategy for designing light-harvesting materials involves creating an "antenna" system composed of multiple chromophores that absorb light at different wavelengths. The energy absorbed by these antenna chromophores is then transferred, typically via Förster resonance energy transfer (FRET), to an acceptor molecule. The rigid and linear nature of the phenylethynyl unit makes it an excellent component for constructing such antenna systems, as it allows for precise control over the distance and orientation between donor and acceptor chromophores, which are critical parameters for efficient FRET.

Intermediate in Complex Organic Synthesis

This compound is a versatile intermediate in organic synthesis, providing access to a wide range of more complex molecules, particularly nitrogen-containing heterocycles and functional organic compounds.

Versatile Building Block for Indoles and Other Nitrogen Heterocycles

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and is found in numerous natural products and pharmaceuticals. The synthesis of substituted indoles is therefore a topic of significant interest. 2-Alkynylanilines, which can be readily prepared from precursors such as this compound, are valuable starting materials for the synthesis of indoles.

A common and powerful method for the synthesis of indoles from 2-alkynylanilines is through transition metal-catalyzed cyclization reactions. For instance, gold-catalyzed cyclization of unprotected 2-alkynylanilines provides a mild and efficient route to 2-substituted indoles. This reaction proceeds through an intramolecular hydroamination of the alkyne by the aniline nitrogen.

Another important synthetic strategy involves the palladium/copper-catalyzed coupling of terminal acetylenes with N,N-dialkyl-2-iodoanilines, followed by an electrophilic cyclization. This two-step process allows for the synthesis of 2,3-disubstituted indoles. The initial Sonogashira coupling forms the 2-alkynylaniline intermediate, which then undergoes cyclization in the presence of an electrophile such as iodine. The resulting 3-iodoindoles are themselves versatile intermediates that can be further functionalized through various palladium-catalyzed cross-coupling reactions.

The scope of these reactions is broad, tolerating a variety of functional groups on both the aniline and the alkyne components, making this compound and its derivatives valuable building blocks for the combinatorial synthesis of diverse indole libraries.

Precursor for Dyes and Specialty Organic Compounds

The aniline functional group is a cornerstone of the synthetic dye industry. The diazotization of anilines to form diazonium salts, followed by coupling with an electron-rich aromatic compound (an azo coupling reaction), is the basis for the synthesis of a vast array of azo dyes. These dyes are characterized by the presence of one or more azo (-N=N-) groups, which act as a chromophore.

This compound can serve as the amine component in the synthesis of novel azo dyes. The presence of the phenylethynyl group can be expected to influence the color and properties of the resulting dye. The extended π-conjugation provided by the phenylethynyl moiety can lead to a bathochromic (red) shift in the absorption spectrum of the dye compared to analogous dyes without this group.

The general procedure for the synthesis of an azo dye from this compound would involve the following steps:

Diazotization: Reaction of this compound with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

Azo Coupling: Reaction of the in-situ generated diazonium salt with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative.

By varying the coupling component, a wide range of colors and properties can be achieved. Furthermore, the phenylethynyl group itself can be further functionalized, providing additional opportunities for creating specialty organic compounds with unique optical, electronic, or biological properties.

Future Research Directions and Concluding Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis of 3-(phenylethynyl)aniline and its derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. While effective, current catalytic systems present opportunities for improvement in terms of efficiency, cost, and sustainability. Future research is anticipated to focus on the development of next-generation catalysts that can overcome the limitations of traditional systems.

Key areas of development include:

Non-traditional Metal Catalysts: Exploration of catalysts based on more abundant and less expensive metals than palladium is a significant area of interest. Copper-catalyzed Sonogashira reactions, for instance, are gaining attention due to the cost-effectiveness and environmentally benign nature of copper.

Heterogeneous Catalysts: The development of solid-supported catalysts, including metal nanoparticles on various substrates, offers advantages in terms of catalyst recovery and reuse, which is crucial for industrial-scale synthesis.

Ligand Design: The design of novel ligands that can enhance the activity and stability of metal catalysts is a continuous effort. This includes the development of ligands that can promote the reaction under milder conditions and with lower catalyst loadings.

Flow Chemistry: The use of continuous flow reactors for Sonogashira coupling and other transformations of this compound can offer improved control over reaction parameters, leading to higher yields and purity.

These advancements in catalysis will not only make the synthesis of this compound more economical and environmentally friendly but also open up new avenues for its chemical modification and the creation of novel functional molecules.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The functional versatility of the aniline (B41778) group in this compound makes it an ideal platform for the design and synthesis of a wide array of advanced derivatives with tailored properties. Future research in this area will likely focus on creating molecules with specific functionalities for targeted applications.

Priorities in the design of new derivatives include:

Optoelectronic Properties: By strategically modifying the chemical structure of this compound, it is possible to tune its photophysical and electronic properties. This includes the development of novel fluorophores for organic light-emitting diodes (OLEDs) with improved efficiency and color purity.

Polymer Building Blocks: The synthesis of new monomers derived from this compound will enable the creation of advanced polymers with enhanced thermal stability, mechanical strength, and specific electronic or optical properties for applications in aerospace and microelectronics.

Biomedical Applications: The development of derivatives with biological activity is another promising research direction. This could involve the synthesis of compounds that can act as therapeutic agents or diagnostic probes.

The ability to precisely control the properties of this compound derivatives through chemical design will be a key driver of innovation in various fields.

Integration of Advanced Computational Methods for Predictive Design

The integration of advanced computational methods, such as Density Functional Theory (DFT), is becoming an indispensable tool in the predictive design of novel molecules based on this compound. These computational approaches allow for the in-silico screening of potential derivatives and the prediction of their properties before their actual synthesis, thereby saving significant time and resources.

Future applications of computational methods will likely involve:

Property Prediction: The use of computational models to accurately predict the electronic, optical, and mechanical properties of new this compound derivatives. This will enable the rational design of materials with desired characteristics.

Reaction Mechanism Studies: Computational investigations into the mechanisms of catalytic transformations involving this compound can provide valuable insights for the development of more efficient and selective catalysts.

Materials Informatics: The application of machine learning and data-driven approaches to analyze large datasets of chemical structures and properties can accelerate the discovery of new materials based on this compound with exceptional performance.